molecular formula C14H20 B13945428 5,6-Diethyldec-5-ene-3,7-diyne CAS No. 61228-08-8

5,6-Diethyldec-5-ene-3,7-diyne

Cat. No.: B13945428
CAS No.: 61228-08-8
M. Wt: 188.31 g/mol
InChI Key: RHLPBAPBYVYDQF-UHFFFAOYSA-N
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Description

5,6-Diethyldec-5-ene-3,7-diyne is an organic compound characterized by its unique structure, which includes both double and triple bonds. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of both double and triple bonds in its structure makes it a versatile molecule in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethyldec-5-ene-3,7-diyne can be achieved through various methods. One common approach involves the coupling of azide-terminated polymer building blocks with sym-dibenzo-1,5-cyclooctadiene-3,7-diyne (DIBOD) small linkers. This method leverages the self-accelerating double strain-promoted azide-alkyne cycloaddition (DSPAAC) click reaction, which allows for efficient preparation under mild ambient conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Diethyldec-5-ene-3,7-diyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are typical.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5,6-Diethyldec-5-ene-3,7-diyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Diethyldec-5-ene-3,7-diyne involves its interaction with molecular targets and pathways. For instance, similar compounds have been shown to inhibit fatty acid biosynthesis in microbes by targeting specific enzymes involved in phospholipid synthesis . The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diethyldec-5-ene-3,7-diyne stands out due to its specific combination of double and triple bonds, which imparts unique reactivity and versatility in chemical synthesis

Properties

CAS No.

61228-08-8

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

5,6-diethyldec-5-en-3,7-diyne

InChI

InChI=1S/C14H20/c1-5-9-11-13(7-3)14(8-4)12-10-6-2/h5-8H2,1-4H3

InChI Key

RHLPBAPBYVYDQF-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(=C(CC)C#CCC)CC

Origin of Product

United States

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